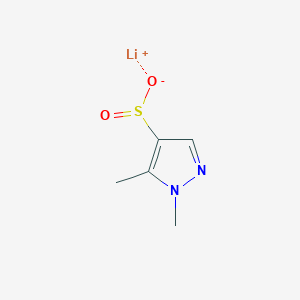
N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(1-benzyl-1H-pyrrol-2-yl)-2-oxoacetamide is a chemical compound that has been the focus of research in the field of medicinal chemistry. It is a potential drug candidate due to its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Scientific Research Applications
Corrosion Inhibition
One application of acetamide derivatives includes their use as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, demonstrating their efficacy in preventing steel corrosion in acidic and mineral oil mediums. Their study highlights the potential of these compounds in industrial applications to enhance material longevity and resistance to corrosive environments A. Yıldırım & M. Cetin, 2008.
Photovoltaic Efficiency and Ligand-Protein Interactions
Another field of application is in the development of photosensitizers for dye-sensitized solar cells (DSSCs). Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, finding that these compounds exhibit good light harvesting efficiency and could potentially improve DSSC performance. Additionally, their molecular docking studies suggested significant binding affinity with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications Y. Mary et al., 2020.
Enhancement of Cognitive Functions
In the realm of neuroscience, Sakurai et al. (1989) investigated the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. The compound was found to improve both electroconvulsive shock-induced and scopolamine-induced amnesia, suggesting its potential to enhance cognitive functions T. Sakurai et al., 1989.
Antimicrobial Activity
Furthermore, Kumar and Mishra (2015) synthesized a series of 2-hydrazinyl-N-N, diphenyl acetamide derivatives, demonstrating significant antimicrobial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi Arvind Kumar & A. Mishra, 2015.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(3-fluorophenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-32-21-7-6-17(12-22(21)33-2)15-27-25(31)18-8-10-30(11-9-18)23-14-24(29-16-28-23)34-20-5-3-4-19(26)13-20/h3-7,12-14,16,18H,8-11,15H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITSIOFWOSPBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=CC=CC(=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![4-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2393565.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)

![6-(2-Methoxyphenyl)-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2393568.png)


![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)


![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)
![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)